molecular formula C8H7F3N2O2 B12283057 Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B12283057
M. Wt: 220.15 g/mol
InChI Key: ZHCPAONKTWUDKB-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with trifluoromethyl-substituted aldehydes in the presence of a base, followed by cyclization with urea or guanidine derivatives. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid, such as hydrochloric acid, and heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. For example, it may inhibit key enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3

InChI Key

ZHCPAONKTWUDKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC=C1C(F)(F)F

Origin of Product

United States

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